molecular formula C15H14O2 B1586019 [4-(3-Methylphenyl)phenyl]acetic acid CAS No. 296777-83-8

[4-(3-Methylphenyl)phenyl]acetic acid

Cat. No.: B1586019
CAS No.: 296777-83-8
M. Wt: 226.27 g/mol
InChI Key: ABKKNUMOLNPQHN-UHFFFAOYSA-N
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Description

[4-(3-Methylphenyl)phenyl]acetic acid: is an organic compound with the molecular formula C15H14O2 It is a derivative of phenylacetic acid, where the phenyl group is substituted with a 3-methylphenyl group

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses .

Biochemical Pathways

It is known that indole derivatives, which are structurally similar, can affect a variety of biological pathways . These include pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It is known that similar compounds, such as indole derivatives, have diverse pharmacokinetic properties .

Result of Action

Similar compounds, such as indole derivatives, are known to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of [4-(3-Methylphenyl)phenyl]acetic acid can be influenced by various environmental factors. For instance, the production and function of similar compounds, such as indole-3-acetic acid in microorganisms, are known to be affected by environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method to synthesize [4-(3-Methylphenyl)phenyl]acetic acid involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 3-methylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with benzyl cyanide, followed by hydrolysis to yield the desired product.

    Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzene with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then oxidized to form this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale versions of the aforementioned synthetic routes, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(3-Methylphenyl)phenyl]acetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: [4-(3-Methylphenyl)phenyl]acetic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: This compound is used in studies related to enzyme inhibition and metabolic pathways.

Medicine:

    Pharmaceutical Development: It serves as a precursor for the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and analgesic agents.

Industry:

    Material Science: this compound is used in the development of new materials with specific properties, such as polymers and resins.

Comparison with Similar Compounds

    Phenylacetic Acid: The parent compound, which lacks the 3-methylphenyl substitution.

    4-Methylphenylacetic Acid: A similar compound with a methyl group on the phenyl ring.

    Benzylacetic Acid: Another related compound with a benzyl group instead of the 3-methylphenyl group.

Uniqueness:

    Structural Features: The presence of the 3-methylphenyl group in [4-(3-Methylphenyl)phenyl]acetic acid provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets.

    Applications: The specific substitution pattern can make this compound more suitable for certain applications compared to its analogs, such as in the synthesis of specialized pharmaceuticals or materials.

Properties

IUPAC Name

2-[4-(3-methylphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-3-2-4-14(9-11)13-7-5-12(6-8-13)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKKNUMOLNPQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362734
Record name [4-(3-Methylphenyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296777-83-8
Record name [4-(3-Methylphenyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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